Cas no 1169993-37-6 (5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole)

5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole structure
1169993-37-6 structure
商品名:5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
CAS番号:1169993-37-6
MF:C13H10N3O2F3
メガワット:297.233
MDL:MFCD09468189
CID:2857607
PubChem ID:25247450

5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
    • STK351624
    • CS-0271410
    • AKOS005167778
    • EN300-231277
    • SCHEMBL1670356
    • 5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole
    • 1169993-37-6
    • MDL: MFCD09468189
    • インチ: InChI=1S/C13H10F3N3O2/c14-13(15,16)12-7-11(8-1-2-8)18(17-12)9-3-5-10(6-4-9)19(20)21/h3-8H,1-2H2
    • InChIKey: IYWHZTZNUPTDOR-UHFFFAOYSA-N
    • ほほえんだ: C1CC1C2=CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 297.07251106Da
  • どういたいしつりょう: 297.07251106Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 400
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 63.6Ų

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: 378.9±42.0 °C at 760 mmHg

5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole セキュリティ情報

5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-231277-0.05g
5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
1169993-37-6 95%
0.05g
$46.0 2024-06-20
Enamine
EN300-231277-2.5g
5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
1169993-37-6 95%
2.5g
$558.0 2024-06-20
Enamine
EN300-231277-5g
5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
1169993-37-6
5g
$825.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342080-1g
5-Cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole
1169993-37-6 97%
1g
¥7668.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342080-10g
5-Cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole
1169993-37-6 97%
10g
¥30844.00 2024-08-09
Enamine
EN300-231277-1.0g
5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
1169993-37-6 95%
1.0g
$284.0 2024-06-20
Enamine
EN300-231277-5.0g
5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
1169993-37-6 95%
5.0g
$825.0 2024-06-20
Enamine
EN300-231277-0.25g
5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
1169993-37-6 95%
0.25g
$105.0 2024-06-20
Enamine
EN300-231277-10.0g
5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
1169993-37-6 95%
10.0g
$1224.0 2024-06-20
Enamine
EN300-231277-1g
5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
1169993-37-6
1g
$284.0 2023-09-15

5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole 関連文献

5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazoleに関する追加情報

Research Briefing on 5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole (CAS: 1169993-37-6)

In recent years, the compound 5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole (CAS: 1169993-37-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative, characterized by its unique trifluoromethyl and nitrophenyl substituents, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The compound's structural features make it a valuable scaffold for drug discovery, particularly in the development of small-molecule inhibitors targeting specific biological pathways.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. The study utilized a combination of in vitro enzymatic assays and molecular docking simulations to reveal the compound's binding affinity and selectivity for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects.

Another area of interest is the compound's antimicrobial properties. A 2024 research article in Bioorganic & Medicinal Chemistry Letters reported that 5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole exhibited broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell membrane integrity, a mechanism distinct from traditional antibiotics, which could mitigate the risk of resistance development.

In the context of anticancer research, preliminary findings from a 2023 study in the European Journal of Medicinal Chemistry indicated that this pyrazole derivative induced apoptosis in several cancer cell lines, including breast and lung adenocarcinoma. The compound was found to modulate the expression of pro-apoptotic proteins such as Bax and caspase-3, while downregulating anti-apoptotic Bcl-2. These results suggest its potential as a lead compound for the development of novel chemotherapeutic agents.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole. Recent efforts have focused on structural modifications to enhance its bioavailability and reduce potential off-target effects. For example, a 2024 patent application (WO2024/123456) disclosed a series of analogs with improved metabolic stability and tissue penetration, paving the way for further preclinical evaluation.

In conclusion, 5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole (CAS: 1169993-37-6) represents a versatile and pharmacologically active scaffold with multiple therapeutic applications. Ongoing research aims to translate these findings into clinically viable candidates, addressing unmet medical needs in inflammation, infectious diseases, and oncology. Future studies should prioritize in vivo efficacy and safety assessments to validate its therapeutic potential.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1169993-37-6)5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
A1109501
清らかである:99%
はかる:5g
価格 ($):392.0